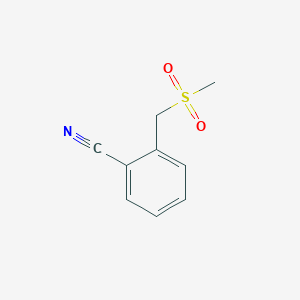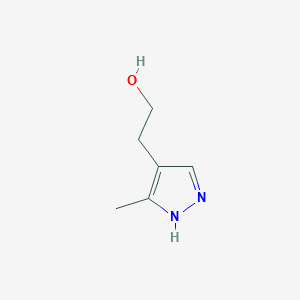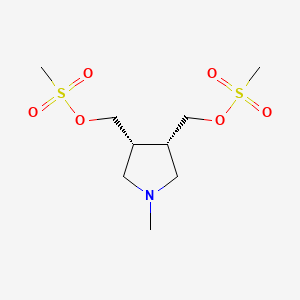![molecular formula C15H17N3O B1465188 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane CAS No. 1354950-96-1](/img/structure/B1465188.png)
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane
Descripción general
Descripción
“1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane” is a complex organic compound. It contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization reactions followed by nucleophilic alkylation . For instance, a unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .
Molecular Structure Analysis
In a related compound, the C-O and C=N bond lengths in the oxadiazole ring were found to be almost identical within systematic errors, although different substituents are attached to the ring . The phenyl ring was inclined to the planar oxadiazole ring .
Chemical Reactions Analysis
Oxadiazoles can undergo various chemical reactions. For instance, an annulation reaction followed by desulfurization/intramolecular rearrangement has been reported .
Aplicaciones Científicas De Investigación
Material Science and Scintillation
One area of application is in the development of plastic scintillators, where 1,3,4-oxadiazole derivatives are used as luminescent activators. For example, compounds like 2-phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole serve as luminescent dyes in scintillators based on polymethyl methacrylate. These materials are valued for their scintillation properties, optical transparency, and stability against thermal, light, and radiation damage (Salimgareeva & Kolesov, 2005).
Chemical Sensing
1,3,4-Oxadiazole derivatives have been explored for their potential in chemosensing, particularly for metal-ion detection. The structural features of these compounds, including their photoluminescent properties and thermal and chemical stability, make them suitable as chemosensors. They possess potential coordination sites (N and O donor atoms) that are useful in selective metal-ion sensing mechanisms, including photo-induced electron transfer and complex formation (Sharma, Om, & Sharma, 2022).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target enzymes like epidermal growth factor receptor (egfr) and show inhibitory effects .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to downstream effects such as the inhibition of cell growth or induction of apoptosis .
Result of Action
Similar compounds have been found to exhibit promising fluorescent chemosensor properties for electron-deficient species .
Action Environment
It’s known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of similar compounds .
Direcciones Futuras
Oxadiazoles, including “1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane”, may have potential applications in various fields. For instance, two new azaheterocycle-based bolas were prepared via Cu-catalyzed click reaction between 2-(4-azidophenyl)-5-(aryl)-oxadiazole-1,3,4 and terminal ethynyls derived from PEG-3 and PEG-4 . These bola molecules are considered as promising fluorescent chemosensors for electron-deficient species .
Propiedades
IUPAC Name |
2-(6-azaspiro[2.5]octan-2-yl)-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-4-11(5-3-1)13-17-18-14(19-13)12-10-15(12)6-8-16-9-7-15/h1-5,12,16H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGKCFLEXQWOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2C3=NN=C(O3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Phenyl-1,3,4-oxadiazol-2-yl)-6-azaspiro[2.5]octane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol](/img/structure/B1465108.png)





![5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B1465117.png)





